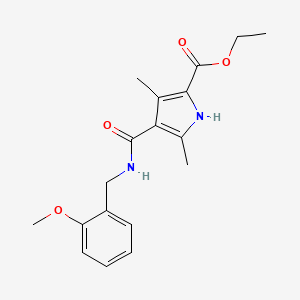
N3-L-Lys(Mtt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-L-Lys(Mtt)-OH, also known as N-alpha-azido-N-epsilon-Mtt-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azido group (N3) and a 4-methyltrityl (Mtt) protecting group attached to the lysine molecule. It is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the introduction of the azido group. The process can be summarized as follows:
Protection of Lysine: The lysine molecule is reacted with 4-methyltrityl chloride in the presence of a base such as triethylamine to form N-epsilon-Mtt-lysine.
Introduction of Azido Group: The protected lysine is then treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azido group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected with the Mtt group using automated peptide synthesizers.
Azidation: The protected lysine is then subjected to azidation using industrial-grade sodium azide and solvents.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions
N3-L-Lys(Mtt)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine.
Deprotection Reactions: The Mtt protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Formation of triazole derivatives.
Reduction: Conversion to N-epsilon-Mtt-lysine.
Deprotection: Free lysine or its derivatives.
科学研究应用
N3-L-Lys(Mtt)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Bioconjugation: Employed in the conjugation of biomolecules due to its azido group, which can undergo click chemistry.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of N3-L-Lys(Mtt)-OH is primarily based on its chemical reactivity:
Azido Group: The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
Mtt Protecting Group: The Mtt group protects the lysine side chain during peptide synthesis and can be selectively removed under acidic conditions.
相似化合物的比较
Similar Compounds
N3-L-Lys(Boc)-OH: Similar to N3-L-Lys(Mtt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group.
N3-L-Lys(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Mtt.
Uniqueness
This compound is unique due to the Mtt protecting group, which offers selective deprotection under mild acidic conditions, making it suitable for multi-step peptide synthesis without affecting other protecting groups.
属性
IUPAC Name |
(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSFBJXJSKJBY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)
![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
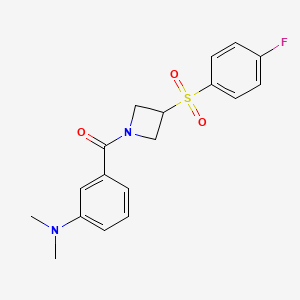

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methanesulfonylbenzamide](/img/structure/B2746054.png)
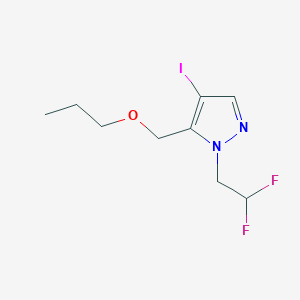
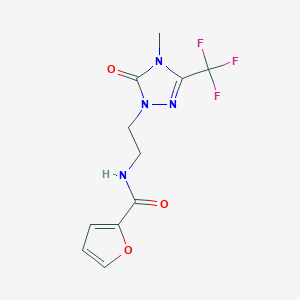
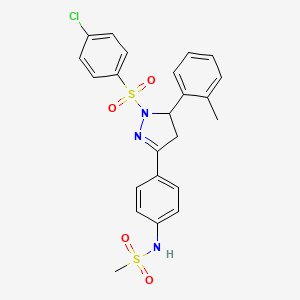
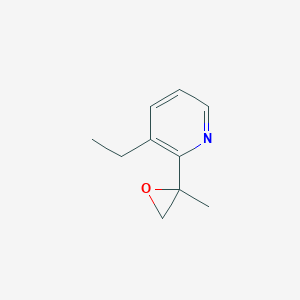
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)
![4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2746064.png)
![2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2746069.png)
